2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide
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Overview
Description
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C11H12Cl3NO It is a derivative of acetamide, characterized by the presence of chloro and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
2,6-Dichlorobenzyl chloride+N-ethylacetamideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups are believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
- 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide
Comparison
Compared to its analogs, 2-Chloro-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide exhibits unique properties due to the presence of the ethyl group. This structural difference can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-chloro-N-[(2,6-dichlorophenyl)methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-2-15(11(16)6-12)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBFJNMDMHAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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